molecular formula C10H7NO4 B052719 (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid CAS No. 118409-56-6

(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid

Cat. No. B052719
CAS RN: 118409-56-6
M. Wt: 205.17 g/mol
InChI Key: CJMWBHLWSMKFSM-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid, commonly known as caffeic acid cyanide (CAC), is a naturally occurring compound found in various plants, including coffee, fruits, and vegetables. CAC has been the subject of extensive scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit inflammatory mediators. (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid has been shown to have a variety of biochemical and physiological effects. Studies have shown that (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid can reduce oxidative stress, inflammation, and cell proliferation. (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid has been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid in lab experiments is its natural origin, which makes it a safe and non-toxic compound. (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid is also readily available and relatively inexpensive. However, one limitation of using (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid. One area of interest is the potential use of (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid in these applications. Additionally, studies are needed to investigate the potential synergistic effects of (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid in combination with other natural compounds or conventional therapies. Finally, further research is needed to elucidate the mechanism of action of (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid and its potential use in other therapeutic applications.

Synthesis Methods

(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid can be synthesized via the reaction between caffeic acid and potassium cyanide. The reaction is typically carried out in the presence of a catalyst, such as copper(II) sulfate or sodium carbonate. The resulting product is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid exhibits antioxidant, anti-inflammatory, and anticancer activities. (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMWBHLWSMKFSM-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid

CAS RN

122520-79-0
Record name AG 30
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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